molecular formula C16H15N2NaO6S2 B7781584 CID 6023

CID 6023

Cat. No. B7781584
M. Wt: 418.4 g/mol
InChI Key: VUFGUVLLDPOSBC-XRZFDKQNSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 6023 is a useful research compound. Its molecular formula is C16H15N2NaO6S2 and its molecular weight is 418.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 6023 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 6023 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 6023 involves the conversion of 2,3-dichlorophenylacetic acid to the final product through a series of reactions.

Starting Materials
2,3-dichlorophenylacetic acid, thionyl chloride, dimethylformamide, sodium hydroxide, methylamine, hydrogen gas, palladium on carbon

Reaction
2,3-dichlorophenylacetic acid is first converted to the acid chloride using thionyl chloride in the presence of dimethylformamide., The acid chloride is then reacted with methylamine in the presence of sodium hydroxide to form the corresponding amide., The amide is then reduced using hydrogen gas and palladium on carbon catalyst to form the final product, CID 6023.

properties

IUPAC Name

sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6S2.Na/c1-8(19)24-6-9-7-26-15-12(14(21)18(15)13(9)16(22)23)17-11(20)5-10-3-2-4-25-10;/h2-4,12,15H,5-7H2,1H3,(H,17,20)(H,22,23);/q;+1/p-1/t12-,15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFGUVLLDPOSBC-XRZFDKQNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N2NaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 6023

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.